

molecular structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Cat. No.: B2878426

[Get Quote](#)

<_3a_loading id="spinner" class="loading-spinner"> Please wait while I search for the latest information. This may take a few seconds.

An In-Depth Technical Guide on the Molecular Structure of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile**, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into the synthesis, spectroscopic characterization, and three-dimensional conformation of the molecule. The content is tailored for researchers, scientists, and drug development professionals, offering critical insights into its structural features and their implications for rational drug design and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] These compounds

have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][3][4] The introduction of an acetyl group at the N-1 position and a carbonitrile group at the C-6 position of the tetrahydroquinoline ring, as in the case of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile**, imparts unique electronic and steric properties. These modifications can significantly influence the molecule's pharmacokinetic and pharmacodynamic profiles, making a detailed understanding of its molecular structure paramount for its development as a therapeutic agent.

Synthesis and Structural Elucidation

The synthesis of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile** is typically achieved through the acetylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. A common laboratory-scale synthesis involves dissolving 1,2,3,4-tetrahydroquinoline with triethylamine in a solvent like ether, followed by the addition of acetyl chloride.[5] The resulting product can then be purified using standard techniques such as column chromatography.

The definitive elucidation of its molecular structure relies on a combination of powerful analytical techniques.

Spectroscopic Characterization: Deciphering the Molecular Connectivity

Spectroscopic methods are fundamental to confirming the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.[6][7] Characteristic signals will appear for the aromatic protons, the diastereotopic methylene protons of the tetrahydro- portion of the ring, and the singlet for the methyl protons of the acetyl group.[8]
 - ^{13}C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. [9][10] Key resonances will include the carbonyl carbon of the acetyl group, the nitrile carbon, and the distinct signals for the aromatic and aliphatic carbons of the tetrahydroquinoline core.

- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of the compound.[\[11\]](#)[\[12\]](#)
 - The fragmentation pattern observed in the mass spectrum offers valuable structural clues. Common fragmentation pathways for quinoline derivatives involve the loss of small molecules like HCN, which can help in confirming the core structure.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Infrared (IR) Spectroscopy:
 - IR spectroscopy is used to identify the presence of key functional groups. The spectrum of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile** will exhibit characteristic absorption bands for the amide C=O stretch and the C≡N stretch of the nitrile group.[\[17\]](#)[\[18\]](#)

Data Summary: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[12]
Molecular Weight	200.2365 g/mol	[12]
Physical Form	Solid	[12]
Purity	95%	[12]
InChI Key	OUSBYSBWTAEELS-UHFFFAOYSA-N	[12]

Conformational Analysis and 3D Molecular Structure

The non-planar nature of the 1,2,3,4-tetrahydroquinoline ring means it can adopt different conformations. The puckering of this ring, along with the orientation of the acetyl and carbonitrile substituents, defines the molecule's three-dimensional shape.

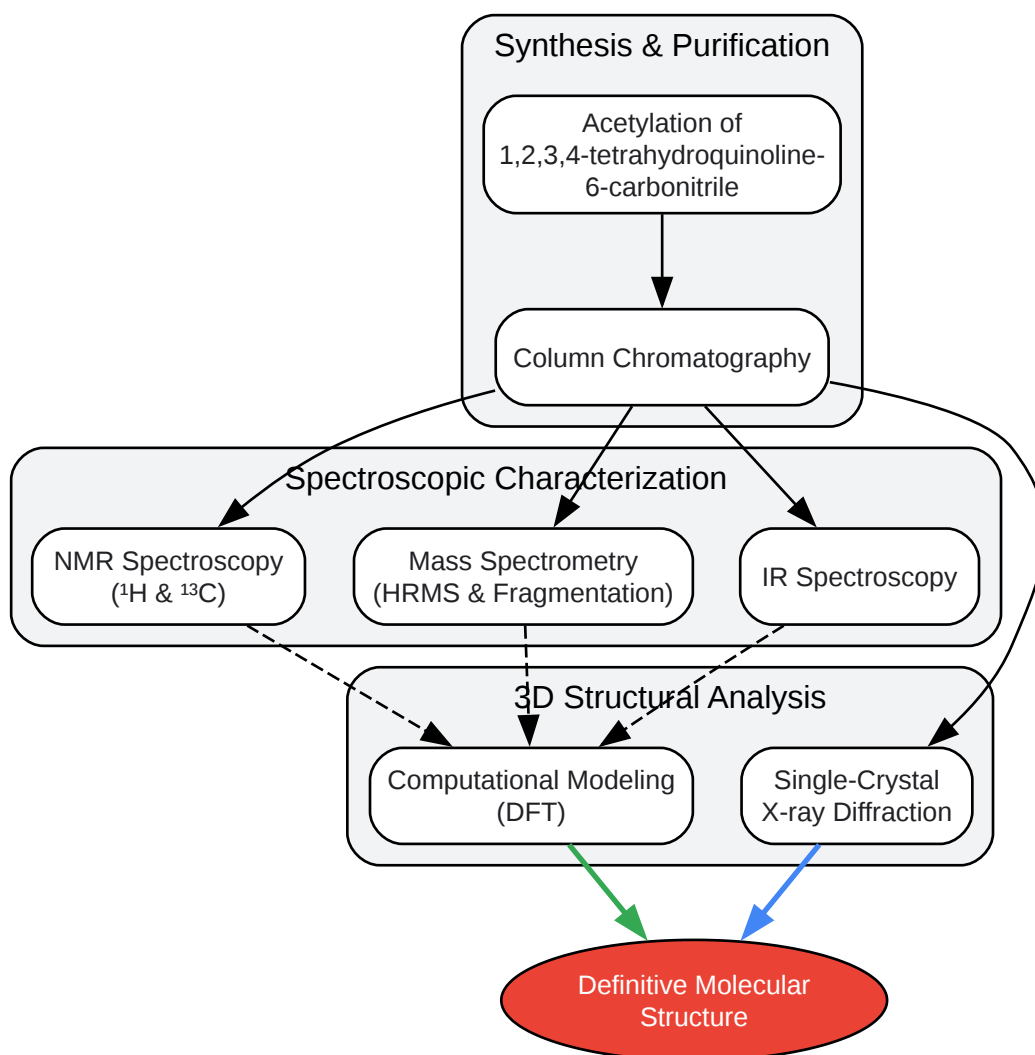
Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the most stable conformation of the molecule. These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a theoretical model of the molecule's geometry.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard.^{[19][20]} This technique provides a precise three-dimensional map of the atoms in the crystal lattice. The heterocyclic ring in similar tetrahydroquinoline structures has been observed to adopt a half-chair conformation.^[21]

Experimental Workflow for Structural Determination



[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the key stages in the synthesis and structural elucidation of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile**.

Implications for Drug Discovery and Development

A detailed understanding of the molecular structure of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile** is a critical prerequisite for its advancement as a drug candidate.

Structure-Activity Relationships (SAR)

The three-dimensional arrangement of the molecule dictates its ability to interact with biological targets. The acetyl group can influence solubility and metabolic stability, while the carbonitrile moiety can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. This structural knowledge allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Interaction Model



[Click to download full resolution via product page](#)

Caption: A conceptual diagram illustrating the interaction of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile** with a biological target, leading to a pharmacological effect.

Conclusion

The molecular structure of **1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile**, determined through a synergistic application of synthesis, spectroscopy, and crystallography, provides a foundational understanding for its potential in drug discovery. The insights gained into its chemical properties and three-dimensional conformation are indispensable for guiding future medicinal chemistry efforts. This technical guide serves as a comprehensive resource for

scientists dedicated to the development of novel therapeutics based on the versatile tetrahydroquinoline scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) ¹H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile [cymitquimica.com]
- 13. chempap.org [chempap.org]
- 14. cdnsiencepub.com [cdnsiencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2878426#molecular-structure-of-1-acetyl-1-2-3-4-tetrahydroquinoline-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com